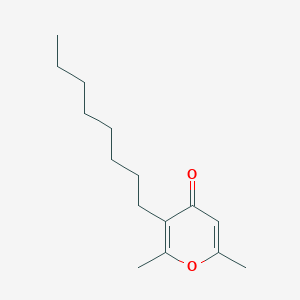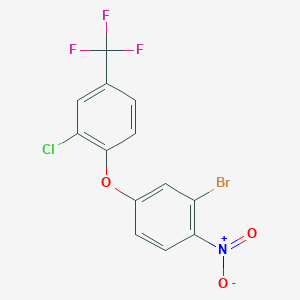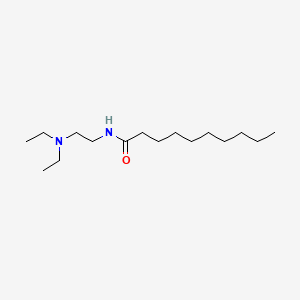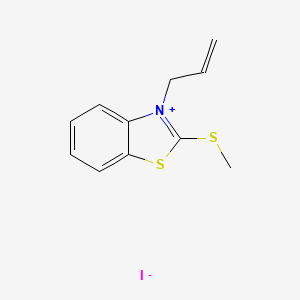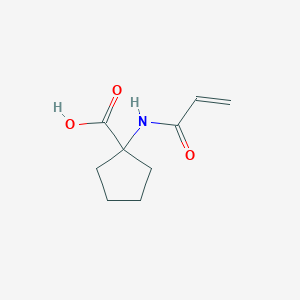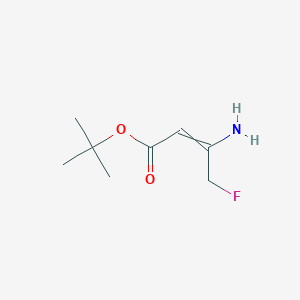![molecular formula C10H13NO3 B14330116 2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)
2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol is a compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a unique structure that includes an ethoxymethyl group and a hydroxycarbonimidoyl group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a nucleophile under basic conditions. The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of strong bases and controlled temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of quinones back to hydroquinones is another common reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol |
InChI |
InChI=1S/C10H13NO3/c1-2-14-7-9(11-13)8-5-3-4-6-10(8)12/h3-6,12-13H,2,7H2,1H3/b11-9+ |
InChI-Schlüssel |
SNHBPVJIBSQOGC-PKNBQFBNSA-N |
Isomerische SMILES |
CCOC/C(=N\O)/C1=CC=CC=C1O |
Kanonische SMILES |
CCOCC(=NO)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


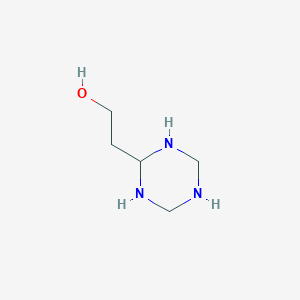
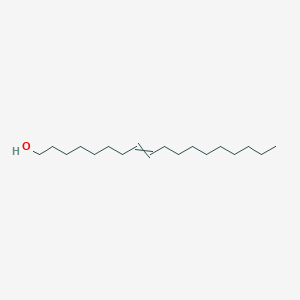
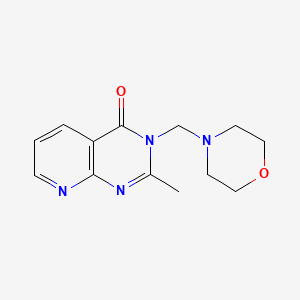
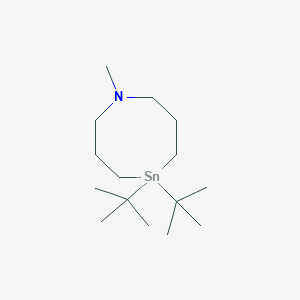
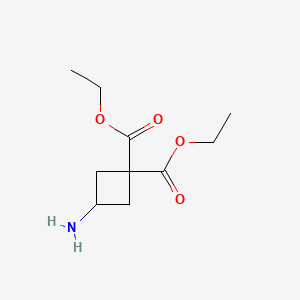
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
